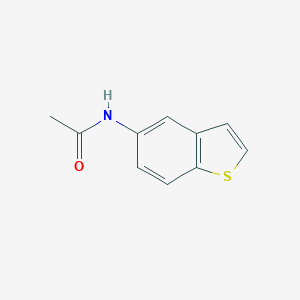
N-(1-benzothiophen-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzothiophen-5-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BTA is a heterocyclic organic compound that consists of a benzene ring fused to a thiophene ring. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Wissenschaftliche Forschungsanwendungen
N-(1-benzothiophen-5-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. N-(1-benzothiophen-5-yl)acetamide has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. N-(1-benzothiophen-5-yl)acetamide has also been studied for its potential use as a diagnostic tool for cancer.
Wirkmechanismus
The mechanism of action of N-(1-benzothiophen-5-yl)acetamide is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. N-(1-benzothiophen-5-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. N-(1-benzothiophen-5-yl)acetamide has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
N-(1-benzothiophen-5-yl)acetamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. N-(1-benzothiophen-5-yl)acetamide has also been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. N-(1-benzothiophen-5-yl)acetamide has been shown to inhibit the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-benzothiophen-5-yl)acetamide has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it exhibits a range of biological activities that can be studied in vitro and in vivo. However, N-(1-benzothiophen-5-yl)acetamide also has some limitations for lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. N-(1-benzothiophen-5-yl)acetamide can also exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1-benzothiophen-5-yl)acetamide. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and diabetes. Another direction is to investigate its mechanism of action in more detail, including its interactions with various enzymes and signaling pathways. Additionally, the development of more potent and selective N-(1-benzothiophen-5-yl)acetamide derivatives could lead to the development of more effective therapeutic agents.
Synthesemethoden
The synthesis of N-(1-benzothiophen-5-yl)acetamide can be achieved through a variety of methods, including the reaction of benzothiophene with acetic anhydride in the presence of a catalyst. Another method involves the reaction of benzothiophene with acetic acid and acetic anhydride in the presence of a catalyst. The yield of N-(1-benzothiophen-5-yl)acetamide can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Eigenschaften
CAS-Nummer |
18044-91-2 |
|---|---|
Produktname |
N-(1-benzothiophen-5-yl)acetamide |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
N-(1-benzothiophen-5-yl)acetamide |
InChI |
InChI=1S/C10H9NOS/c1-7(12)11-9-2-3-10-8(6-9)4-5-13-10/h2-6H,1H3,(H,11,12) |
InChI-Schlüssel |
JFHLLKZLWAUUSO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
Kanonische SMILES |
CC(=O)NC1=CC2=C(C=C1)SC=C2 |
Löslichkeit |
27.9 [ug/mL] |
Synonyme |
5-(Acetylamino)benzo[b]thiophene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




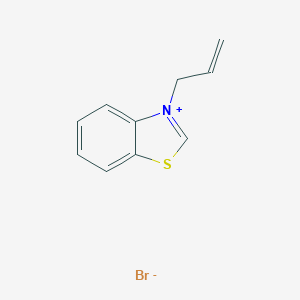


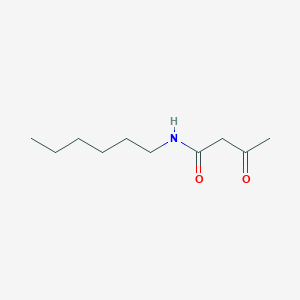
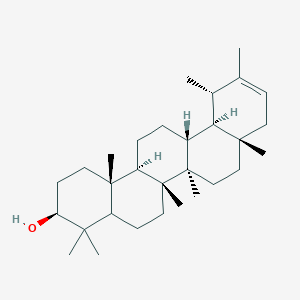
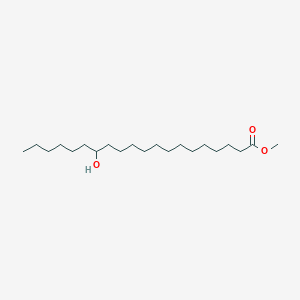

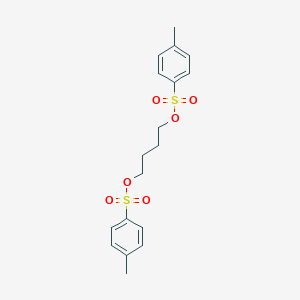
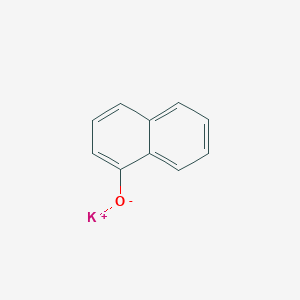



![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)